molecular formula C10H9BrO3S B6172568 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one CAS No. 2731009-78-0

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B6172568
CAS No.: 2731009-78-0
M. Wt: 289.1
InChI Key:
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Description

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes a bromine atom, a methanesulfonyl group, and an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one followed by the introduction of a methanesulfonyl group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The methanesulfonyl group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Sulfone derivatives from the oxidation of the methanesulfonyl group.

Scientific Research Applications

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of bromine and methanesulfonyl groups in this compound provides unique reactivity and potential for diverse applications, distinguishing it from similar compounds.

Properties

CAS No.

2731009-78-0

Molecular Formula

C10H9BrO3S

Molecular Weight

289.1

Purity

0

Origin of Product

United States

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